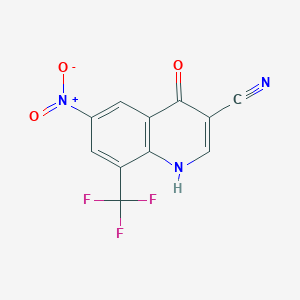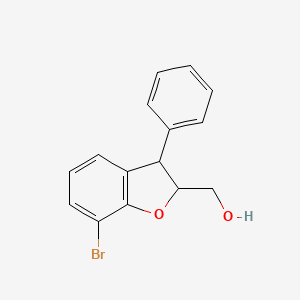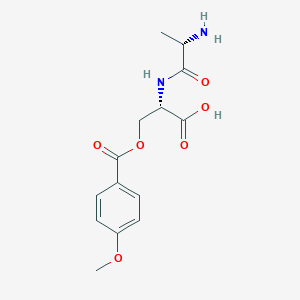
1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile typically involves multi-step organic reactions. A common route might include:
Nitration: Introduction of the nitro group into the quinoline ring.
Trifluoromethylation: Addition of the trifluoromethyl group.
Cyclization: Formation of the quinoline ring structure.
Carbonitrile Formation: Introduction of the cyano group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This might include the use of catalysts, high-throughput screening, and continuous flow reactors.
化学反応の分析
Types of Reactions
1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydro form to the fully oxidized quinoline.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Use of nucleophiles or electrophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a drug candidate due to its biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of 1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile would depend on its specific biological target. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The presence of the nitro and trifluoromethyl groups might enhance its binding affinity and specificity.
類似化合物との比較
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Nitroquinoline: Compounds with a nitro group on the quinoline ring.
Uniqueness
1,4-Dihydro-6-nitro-4-oxo-8-(trifluoromethyl)-3-quinolinecarbonitrile is unique due to the combination of the nitro, trifluoromethyl, and cyano groups, which can impart distinct chemical and biological properties.
特性
分子式 |
C11H4F3N3O3 |
|---|---|
分子量 |
283.16 g/mol |
IUPAC名 |
6-nitro-4-oxo-8-(trifluoromethyl)-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H4F3N3O3/c12-11(13,14)8-2-6(17(19)20)1-7-9(8)16-4-5(3-15)10(7)18/h1-2,4H,(H,16,18) |
InChIキー |
FBHWKQWHWHGWJB-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)C(F)(F)F)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-bromo-2-methylpropanethioate](/img/structure/B15172394.png)
![2,2-Dimethyl-3,4-dihydro-2H-benzo[B][1,4]oxazin-6-amine](/img/structure/B15172400.png)

![Ethyl 3-[(dimethylcarbamoyl)oxy]-2-iodobenzoate](/img/structure/B15172408.png)
![3-(2-Oxocyclopentyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B15172421.png)
![Methyl 2-[(naphthalen-1-yl)methylidene]but-3-enoate](/img/structure/B15172430.png)
![[4-[(2,3-Dimethoxyphenyl)methyl]piperazin-1-yl]-(4-fluorophenyl)methanone;oxalic acid](/img/structure/B15172446.png)
![2,2'-{[3-(Hydroxymethyl)cyclobutyl]azanediyl}bis{1-[3-(benzyloxy)phenyl]ethan-1-one}](/img/structure/B15172449.png)

![3-(3-chlorophenyl)-2-methyl-7-(1,3-thiazol-2-yl)pyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B15172454.png)

![4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}benzaldehyde](/img/structure/B15172463.png)
![2-[Anilino(pentafluorophenyl)methyl]phenol](/img/structure/B15172465.png)
